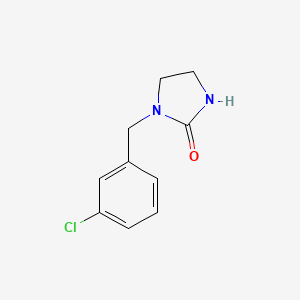

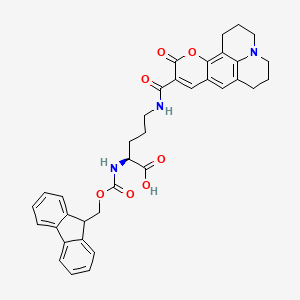

![molecular formula C16H18N2O4S B2648522 N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide CAS No. 338750-55-3](/img/structure/B2648522.png)

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide, also known as NSPA, is a synthetic compound . It has a CAS Number of 338750-55-3 and a molecular weight of 334.4 . The IUPAC name for this compound is N-(4-{[(2-hydroxy-1-phenylethyl)amino]sulfonyl}phenyl)acetamide .

Molecular Structure Analysis

The InChI code for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide is 1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide is a glass-like substance . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide exhibits anti-inflammatory and analgesic effects. Researchers have investigated its potential as a pain-relieving agent, akin to paracetamol (acetaminophen) . Understanding its mechanism of action and efficacy can aid in developing novel pain management strategies.

SHP1 Inhibition for Disease Treatment

Efficient methods for inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity are crucial for diagnosing and treating related diseases. N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide could play a role in this context . Further studies are needed to explore its potential as an SHP1 inhibitor.

Drug Modification and Synthesis

Researchers have explored N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide as a synthetic intermediate for drug modification. Its chemical structure allows for modifications that enhance drug properties, such as solubility, bioavailability, and target specificity . Investigating its role in drug design and optimization is essential.

Anticancer Activity

Although limited information is available, some studies suggest that N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide may exhibit anticancer properties. Researchers have explored its effects on cancer cell lines, warranting further investigation . Understanding its mechanisms and potential targets could lead to novel cancer therapies.

Biological Imaging and Labeling

The compound’s sulfonamide group makes it amenable to labeling with fluorescent dyes or radioisotopes. Researchers have used similar structures for biological imaging, tracking cellular processes, and studying protein interactions . Investigating its utility as a molecular probe is essential.

Materials Science and Crystal Engineering

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide’s crystal packing and π-π stacking interactions have been studied. Understanding its solid-state properties aids in materials science, including drug formulation and crystal engineering . Researchers can explore its polymorphism and stability.

Safety and Hazards

The safety information for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

N-[4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBIVEDRNXMEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)

![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![ethyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2648460.png)

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)